molecular formula C8H5N3OS B1444938 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1250594-09-2

2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1444938
CAS RN: 1250594-09-2
M. Wt: 191.21 g/mol
InChI Key: OTFGFECCZFFMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They play a significant role as intermediates for pharmaceuticals, agricultural chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .

Scientific Research Applications

Anti-Tubercular Agents

The pyrazine core of 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde has been utilized in the design and synthesis of anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations indicating their potential as potent anti-tubercular drugs . The analogues of pyrazine, such as pyrazinamide, are well-known frontline drugs used in shortening TB therapy, and modifications to this core structure can lead to compounds with enhanced activity .

Anticancer Activity

Pyrazine derivatives have been explored for their anticancer properties. The structural optimization of known inhibitors, with the aid of structure-based drug design, has led to the discovery of pyrazine-based small molecules that exhibit cytotoxic activity. These compounds interact with protein tyrosine phosphatases pathways, which are crucial for monitoring cell proliferation and metabolism, indicating their potential as cancer therapeutics .

Medicinal Chemistry

The diverse medicinal applications of pyrazine compounds, including 2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde , extend to various pharmaceutical molecules. These compounds are part of a larger group that has received attention for their roles in treating different diseases due to their ability to interact with specific biological targets .

Cytotoxicity Evaluation

Research involving pyrazine derivatives often includes evaluating their cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. This is crucial for determining the safety of these compounds for further development as therapeutic agents .

properties

IUPAC Name

2-pyrazin-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-5-6-3-11-8(13-6)7-4-9-1-2-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGFECCZFFMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde
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2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde
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2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde
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2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
2-(Pyrazin-2-yl)-1,3-thiazole-5-carbaldehyde

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